molecular formula C15H21NO4 B309507 Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Cat. No. B309507
M. Wt: 279.33 g/mol
InChI Key: BMIKPZKNSOIFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate, also known as ethyl 2-ethylbutyramido-5-hydroxybenzoate, is a chemical compound with the molecular formula C16H23NO4. It is a white or off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which could be due to its ability to modulate intracellular signaling pathways.
Biochemical and Physiological Effects:
Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in agriculture.

Synthesis Methods

The synthesis of Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate involves the reaction between 2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutyryl chloride and 5-amino-2-hydroxybenzoic acid in the presence of triEthyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoateamine and Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate alcohol. The reaction is carried out at room temperature and the product is obtained after purification.

Scientific Research Applications

Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases. It has also been shown to have anti-tumor activity, which could be useful in the development of cancer therapies.
In agriculture, Ethyl 5-[(2-Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoatebutanoyl)amino]-2-hydroxybenzoate has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yield, making it a potential alternative to traditional chemical fertilizers.

properties

Product Name

Ethyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 5-(2-ethylbutanoylamino)-2-hydroxybenzoate

InChI

InChI=1S/C15H21NO4/c1-4-10(5-2)14(18)16-11-7-8-13(17)12(9-11)15(19)20-6-3/h7-10,17H,4-6H2,1-3H3,(H,16,18)

InChI Key

BMIKPZKNSOIFEK-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OCC

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OCC

Origin of Product

United States

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